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molecular formula C15H18O4 B8375802 Ethyl 2-acetyl-3-methyl-4-oxo-4-phenylbutanoate

Ethyl 2-acetyl-3-methyl-4-oxo-4-phenylbutanoate

Cat. No. B8375802
M. Wt: 262.30 g/mol
InChI Key: LKIJMTWKWQFPTK-UHFFFAOYSA-N
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Patent
US08048909B2

Procedure details

Using ethyl 2-acetyl-3-methyl-4-oxo-4-phenylbutanoate (20.3 g) and ammonium acetate (6.61 g), a procedure as in Reference Example 14 was performed to give the title compound as a brown oil (yield 17.1 g, 91%).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
6.61 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH:10]([CH3:19])[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=O)[CH3:2].C([O-])(=O)C.[NH4+:24]>>[CH3:2][C:1]1[NH:24][C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:10]([CH3:19])[C:4]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)C(C(C1=CC=CC=C1)=O)C
Step Two
Name
Quantity
6.61 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1C(=O)OCC)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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